Bicillin V2
Description
Contextualization of Bicillin V2 as a Chemical Compound
This compound is a chemical compound that is a combination of two forms of phenoxymethylpenicillin: benzathine and potassium salts. scribd.com This positions it within the broader family of penicillin antibiotics, which are characterized by a core chemical structure known as the penam (B1241934) nucleus. nih.govresearchgate.net The IUPAC name for this compound is potassium;N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. nih.govnaturalproducts.net
The molecular formula of this compound is C48H55KN6O10S2, and it has a molecular weight of 979.23 g/mol . nih.govebi.ac.uk The compound's structure is complex, incorporating the core penicillin structure with additional chemical moieties that influence its properties. nih.gov The presence of both the benzathine and potassium salts of phenoxymethylpenicillin suggests a formulation designed to modulate the compound's solubility and potentially its release characteristics, a common strategy in the development of antimicrobial agents.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C48H55KN6O10S2 | nih.govebi.ac.uk |
| Molecular Weight | 979.23 g/mol | ebi.ac.uk |
| IUPAC Name | potassium;N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | nih.govnaturalproducts.net |
| ChEMBL ID | CHEMBL2103963 | nih.govebi.ac.uk |
| PubChem CID | 70691394 | nih.gov |
Research Significance of Novel Penicillin-Derived Structures
The field of antimicrobial chemical research is continually driven by the need to develop novel antibiotics to combat the rise of drug-resistant bacteria. researchgate.netresearchgate.net The development of new penicillin-derived structures is a significant area of this research. The core penicillin structure, the penam nucleus, can be chemically modified to create derivatives with enhanced properties. nih.govresearchgate.net
Research into novel penicillin analogues often focuses on several key areas:
Overcoming Antibiotic Resistance: A primary goal is to design structures that can evade bacterial resistance mechanisms, such as the production of β-lactamase enzymes that inactivate many penicillins. researchgate.netasm.org
Broadening the Spectrum of Activity: Researchers aim to create derivatives that are effective against a wider range of bacteria, including both Gram-positive and Gram-negative strains. nih.govbiomedpharmajournal.org
Improving Pharmacokinetic Properties: Modifications to the penicillin structure can alter its absorption, distribution, metabolism, and excretion in the body, leading to more effective treatments.
Enhancing Potency: The development of more potent penicillin derivatives can allow for lower doses, potentially reducing the risk of side effects. nih.govnih.gov
Recent research has explored the synthesis of new penicillin derivatives by condensing 6-aminopenicillanic acid (6-APA) with other molecules, such as non-steroidal anti-inflammatory drugs, to create hybrid compounds with potentially synergistic effects. nih.govresearchgate.netdoaj.org These studies often employ in silico docking simulations to predict how the new structures will interact with bacterial targets like penicillin-binding proteins (PBPs). nih.govresearchgate.netnih.gov For instance, some novel penicillin derivatives have shown excellent antibacterial potential against Escherichia coli and Staphylococcus aureus in laboratory studies. nih.govresearchgate.netdoaj.org The binding affinities of these new compounds to their target proteins are a key indicator of their potential effectiveness. researchgate.netnih.govdoaj.org
Table 2: Research Focus on Novel Penicillin Derivatives
| Research Area | Objective | Example Research Finding | Source |
|---|---|---|---|
| Overcoming Resistance | To create penicillin derivatives that are not susceptible to bacterial resistance mechanisms. | The introduction of bulky groups to the penicillin side chain can prevent it from being targeted by bacterial enzymes. biomedpharmajournal.org | biomedpharmajournal.org |
| Broadening Spectrum | To develop penicillins effective against a wider range of bacteria. | Some new derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.org | biomedpharmajournal.org |
| Enhancing Potency | To increase the antimicrobial activity of penicillin compounds. | Certain synthesized penicillin derivatives have demonstrated greater antibacterial potential than standard amoxicillin (B794) in studies. nih.govresearchgate.netdoaj.org | nih.govresearchgate.netdoaj.org |
| In Silico Design | To use computer modeling to predict the effectiveness of new penicillin structures. | Docking studies have been used to investigate the interaction of new penicillin analogues with penicillin-binding proteins. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C48H55KN6O10S2 |
|---|---|
Molecular Weight |
979.2 g/mol |
IUPAC Name |
potassium;N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/2C16H18N2O5S.C16H20N2.K/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;/q;;;+1/p-1/t2*11-,12+,14-;;/m11../s1 |
InChI Key |
MKWCVIJOIUPXTC-ZLOILWTKSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[K+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[K+] |
Origin of Product |
United States |
Synthetic Chemistry and Structural Elucidation of Bicillin V2
Methodologies for the De Novo Synthesis of Penicillin G
The total synthesis of penicillin V, a closely related analogue, was a landmark achievement in organic chemistry, and similar principles apply to the synthesis of Penicillin G. The core of these antibiotics is the 6-aminopenicillanic acid (6-APA) nucleus, which consists of a strained β-lactam ring fused to a thiazolidine ring. wikipedia.org The de novo synthesis of this structure is a significant challenge due to the inherent instability of the β-lactam ring.
Elucidation of Reaction Pathways and Precursor Requirements
The synthesis of the penicillin core generally involves the stereocontrolled construction of the bicyclic ring system from acyclic or monocyclic precursors. Key precursors for the synthesis of the 6-APA nucleus are derived from amino acids, particularly L-cysteine and D-valine, which are also the biosynthetic precursors.
A common synthetic strategy involves the formation of the β-lactam ring in a late stage of the synthesis to avoid its premature cleavage. The reaction pathways often require the use of protecting groups for the amine and carboxylic acid functionalities of the precursor amino acids. The crucial step is the cyclization to form the four-membered β-lactam ring, which can be achieved through various methods, including the use of peptide coupling reagents. youtube.com
Subsequent acylation of the 6-APA nucleus at the 6-amino position with phenylacetic acid or a derivative thereof yields Penicillin G. nih.gov
Key Precursors for Penicillin G Synthesis:
6-Aminopenicillanic acid (6-APA) nih.gov
Phenylacetyl chloride (for the side chain) gaacademy.org
Optimization of Synthetic Efficiencies and Purity Profiles
The efficiency of penicillin synthesis is often low due to the strained nature of the β-lactam ring and the numerous steps involved. youtube.com Research has focused on developing more convergent and stereoselective routes to the penicillin nucleus. The use of immobilized enzymes, such as Penicillin G acylase, has become a key strategy for the efficient and environmentally friendly synthesis of semisynthetic penicillins. nih.gov This enzyme can be used for the kinetically controlled acylation of 6-APA with an activated form of the side chain acid. nih.gov
Purification of penicillins is typically achieved through crystallization or chromatographic techniques. High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of the final product and for separating it from starting materials and byproducts.
| Chemoenzymatic Synthesis | Use of enzymes like Penicillin G acylase for the final acylation step. | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost can be factors. |
Advanced Spectroscopic and Chromatographic Characterization
The structure of Penicillin G and its derivatives is confirmed using a combination of spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the connectivity of atoms and the stereochemistry of the molecule. The characteristic signals for the protons on the β-lactam ring are particularly important for confirming the structure. nih.gov
Infrared (IR) Spectroscopy: A key diagnostic feature in the IR spectrum of penicillins is the high-frequency absorption of the β-lactam carbonyl group (around 1720–1753 cm⁻¹), which is a result of the ring strain. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.
X-ray Crystallography: This technique provides the definitive three-dimensional structure of the molecule in the solid state, confirming bond lengths, bond angles, and stereochemistry.
Investigations into Potential Biosynthetic Routes of Penicillin G
The biosynthesis of Penicillin G is a complex process that occurs in certain fungi, most notably Penicillium chrysogenum. nih.gov It is a secondary metabolic pathway that is typically initiated when the growth of the fungus is limited by stress. wikipedia.org The biosynthesis starts from three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. am-online.org
The key steps in the biosynthetic pathway are:
Condensation: The enzyme ACV synthetase (ACVS) condenses the three precursor amino acids into the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). am-online.org
Cyclization: The tripeptide ACV is then cyclized by isopenicillin N synthase (IPNS) to form isopenicillin N, which contains the characteristic bicyclic core of the penicillins. microbenotes.com
Side-chain exchange: In the final step for the biosynthesis of Penicillin G, the L-α-aminoadipyl side chain of isopenicillin N is exchanged for a phenylacetyl group by the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT). am-online.org
The genes encoding these enzymes are organized in a cluster, which facilitates their coordinate regulation. nih.gov The entire process is compartmentalized within the fungal cell, with some steps occurring in the cytosol and others in peroxisomes. am-online.org
Table 2: Key Enzymes in the Biosynthesis of Penicillin G
| Enzyme | Abbreviation | Function | Location |
|---|---|---|---|
| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase | ACVS | Condensation of three precursor amino acids to form ACV tripeptide. | Cytosol |
| Isopenicillin N synthase | IPNS | Oxidative cyclization of ACV to form isopenicillin N. | Cytosol |
Computational Chemistry in Penicillin G Structural Analysis
Computational chemistry provides valuable insights into the structure, reactivity, and electronic properties of penicillin molecules. nih.gov
Molecular Modeling: Techniques such as molecular mechanics and quantum mechanics are used to model the three-dimensional structure of Penicillin G and to understand the conformational preferences of the molecule. These models can help to explain the high reactivity of the β-lactam ring, which is attributed to ring strain and the pyramidalization of the nitrogen atom. wikipedia.org
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations have been used to study the electronic structure of Penicillin G and to assign vibrational modes observed in its IR and Raman spectra. nih.gov These calculations can also provide information about the molecule's chemical reactivity descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov
Molecular Docking: Computational docking studies are used to simulate the interaction of Penicillin G with its biological target, the penicillin-binding proteins (PBPs). nih.gov These studies help to identify the key amino acid residues in the active site of the enzyme that are involved in binding and to understand the mechanism of inhibition. nih.govrcsb.org
Table 3: Physicochemical Properties of Penicillin G
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₄S | rcsb.org |
| Molecular Weight | 334.39 g/mol | rcsb.org |
| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylethanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | rcsb.org |
| cLogP | 1.08 | rcsb.org |
Molecular Mechanisms of Action for Bicillin V2
Biochemical Interactions with Cellular Targets
The efficacy of Bicillin V2 is predicated on its specific biochemical interactions with key molecular targets within susceptible bacterial cells.
The principal molecular targets of this compound are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) wikipedia.orgnih.govpatsnap.commedicines.org.ukmedicaldialogues.incitizendium.orgnih.govdrugbank.com. These enzymes are located in the bacterial cell membrane and are integral to the final stages of peptidoglycan synthesis. Peptidoglycan is a vital component of the bacterial cell wall, providing structural support and preventing osmotic rupture. PBPs, particularly those with transpeptidase activity, are responsible for cross-linking the peptidoglycan chains, thereby creating a robust and rigid cell wall structure. This compound, by mimicking the D-alanyl-D-alanine substrate of these enzymes, binds covalently to the active site of PBPs patsnap.commedicines.org.ukmedicaldialogues.in.
The interaction of this compound with PBPs involves binding to their active sites, leading to irreversible inhibition of their enzymatic function patsnap.commedicines.org.ukmedicaldialogues.incitizendium.org. This binding effectively blocks the transpeptidation reaction, a critical step in peptidoglycan cross-linking. While the general mechanism of PBP inhibition is well-established for penicillins, specific quantitative kinetic (e.g., association and dissociation rate constants, inhibition constants) and thermodynamic (e.g., binding affinities, enthalpy and entropy changes) data for this compound's engagement with specific bacterial PBPs are not extensively detailed in the provided literature snippets. The interaction is characterized by the formation of a stable penicilloyl-enzyme adduct, which inactivates the PBP patsnap.commedicines.org.ukmedicaldialogues.in.
Cellular and Subcellular Effects of this compound Exposure
The inhibition of PBPs by this compound triggers a cascade of cellular and subcellular effects that ultimately lead to bacterial death.
Upon binding to PBPs, this compound disrupts the synthesis of the peptidoglycan layer, compromising the structural integrity of the bacterial cell wall patsnap.commedicines.org.ukcitizendium.orgnih.govdrugbank.comfda.gov. This disruption results in a weakened cell wall that is unable to withstand the internal osmotic pressure of the bacterial cell. Consequently, the cell becomes osmotically unstable, leading to swelling and eventual lysis patsnap.comcitizendium.orgnih.govdrugbank.comfda.gov. This bactericidal effect is most pronounced during the active growth and division phases of bacteria, when cell wall synthesis is most vigorous wikipedia.orgnih.govdrugbank.comfda.govnps.org.aumedscape.com. This compound is particularly effective against Gram-positive bacteria, which possess a thick, accessible peptidoglycan layer. Gram-negative bacteria, with their additional outer membrane, exhibit reduced susceptibility due to limited access of the antibiotic to the peptidoglycan layer patsnap.com.
Comparative Mechanistic Studies with Related Beta-Lactam Compounds
When compared to other beta-lactam antibiotics, particularly Penicillin G (benzylpenicillin), Penicillin V (and by extension, this compound) exhibits key differences in its pharmacokinetic properties that influence its clinical application and, indirectly, its mechanistic effectiveness.
A significant distinction lies in acid stability. Penicillin V is notably more resistant to degradation by gastric acid compared to Penicillin G, which is rapidly destroyed in the stomach wikipedia.orgcitizendium.orgnih.govnps.org.au. This enhanced acid stability allows Penicillin V to be administered orally, leading to predictable absorption from the gastrointestinal tract wikipedia.orgnih.govcitizendium.orgnih.govnps.org.au. In contrast, Penicillin G is primarily administered parenterally due to its acid lability. While both compounds target PBPs and inhibit peptidoglycan synthesis through the same fundamental mechanism, the difference in oral bioavailability and acid stability influences their spectrum of achievable serum concentrations and thus their practical application against different types of infections wikipedia.orgnih.govnps.org.au. Penicillin V also demonstrates a similar spectrum of activity against Gram-positive bacteria as Penicillin G but is generally less active against Gram-negative bacteria wikipedia.org.
Data Tables
Table 1: Physicochemical Properties
| Property | This compound (Complex) | Penicillin V (Phenoxymethylpenicillin) |
| Molecular Formula | C48H55KN6O10S2 ebi.ac.uk | C16H18N2O5S nih.govcitizendium.org |
| Molecular Weight | 979.23 g/mol ebi.ac.uk | 350.39 g/mol citizendium.org / 350.40 g/mol ebi.ac.uk |
| Chemical Class | Complex salt/formulation of Penicillin V ebi.ac.uknih.gov | Penicillin, Beta-lactam antibiotic |
| Acid Stability | Stable (inherent to Penicillin V component) nih.govnps.org.au | Stable nih.govnps.org.au |
| Oral Bioavailability | Achieved via Penicillin V component wikipedia.orgnih.govcitizendium.orgnih.govnps.org.au | High absorption after oral intake nps.org.au |
Table 2: Comparative Pharmacokinetic Properties: Penicillin V vs. Penicillin G
| Property | Penicillin V (Phenoxymethylpenicillin) | Penicillin G (Benzylpenicillin) |
| Oral Administration | Yes wikipedia.orgnih.govcitizendium.orgnih.govnps.org.au | No (acid labile) nih.gov |
| Acid Stability | Resistant to gastric acid nih.govnps.org.au | Destroyed by gastric acid nih.gov |
| Plasma Protein Binding | ~80% nih.gov | ~60% nih.gov |
| Absorption (Oral) | Up to 60% nps.org.au | N/A |
| Primary Route of Admin. | Oral | Parenteral (IM/IV) |
Mechanisms of Resistance to Bicillin V2
Enzymatic Degradation Pathways and Their Inhibition by Bicillin V2
The most significant enzymatic threat to this compound is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the four-membered β-lactam ring, which is the structural core of all penicillin antibiotics. nih.govnih.gov This cleavage results in an inactive compound, penicilloic acid, rendering the antibiotic unable to perform its function. nih.gov
β-lactamases represent a diverse group of enzymes, and their production is a primary mechanism of resistance in many bacteria. nih.gov For instance, a β-lactamase identified in Ochrobactrum tritici, named OtLac, has been shown to be highly effective at degrading Penicillin V. nih.gov Studies on immobilized β-lactamase have demonstrated its capacity to degrade Penicillin G, a closely related compound, achieving up to 98% degradation over 24 hours. cetjournal.it The catalytic action often involves the activation of a water molecule which then acts as a nucleophile to attack the carbonyl group in the β-lactam ring, leading to its cleavage. nih.gov
While this compound itself does not inhibit these enzymes, its parent class of antibiotics is often paired with β-lactamase inhibitors like clavulanate or tazobactam (B1681243) to overcome this resistance mechanism. nih.govmdpi.com These inhibitors have a structure similar to β-lactam antibiotics and act as "suicide substrates," binding irreversibly to the β-lactamase enzyme and inactivating it, thereby protecting the antibiotic from degradation.
Table 1: Examples of Enzymes Involved in Penicillin Degradation This table is interactive. You can sort the columns by clicking on the headers.
| Enzyme Class | Specific Enzyme Example | Source Organism Example | Mechanism of Action |
|---|---|---|---|
| β-Lactamase | OtLac | Ochrobactrum tritici | Hydrolyzes the β-lactam ring of Penicillin V. nih.gov |
| β-Lactamase | TEM-1 | Escherichia coli | Hydrolyzes penicillins and early cephalosporins. nih.gov |
| Penicillin Acylase | PA | Various Bacteria | Involved in the breakdown of penicillin into 6-aminopenicillanic acid. researchgate.net |
| Peroxidase | Manganese Peroxidase (MnP) | White rot fungi | Can achieve significant degradation of related β-lactams like amoxicillin (B794) through oxidation. brjac.com.br |
Structural Modifications in this compound's Molecular Targets
The primary molecular targets of this compound are Penicillin-Binding Proteins (PBPs). nih.govnih.gov These are bacterial enzymes, such as transpeptidases, that are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. britannica.compfizermedical.com By mimicking the D-alanine-D-alanine structure of the natural substrate, Penicillin V acylates the active site of PBPs, forming a stable, inactive complex. mdpi.comnih.gov This inhibition disrupts cell wall synthesis, leading to cell lysis and bacterial death. nih.govpfizermedical.com
Bacteria can develop resistance by altering the structure of these PBP targets. nih.gov Mutations in the genes encoding PBPs can lead to proteins with a reduced affinity for β-lactam antibiotics like Penicillin V. nih.govpfizermedical.com This decreased binding affinity means that a much higher concentration of the drug is required to inhibit the enzyme and kill the bacterium. In Neisseria gonorrhoeae, for example, mutations in a gene locus known as penA result in altered PBPs that confer a significant increase in penicillin resistance. nih.gov This mechanism allows the bacteria to continue synthesizing their cell walls even in the presence of the antibiotic. nih.gov
Cellular Transport Systems and Their Impact on this compound Efficacy
For this compound to reach its PBP targets within the bacterial cell, it must first cross the cell envelope. In Gram-negative bacteria, this involves passing through the outer membrane, a process often mediated by porin channels. nih.gov
Bacteria can limit the intracellular accumulation of the antibiotic in two main ways:
Reduced Permeability: Mutations can lead to a decrease in the number of porin channels or a change in their structure, which restricts the influx of the antibiotic into the cell. nih.govnih.gov This effectively lowers the concentration of the drug at its site of action.
Active Efflux: Bacteria can employ transmembrane efflux pumps to actively transport antibiotics out of the cell as soon as they enter. nih.govyoutube.com These pumps are often ATP-dependent and can confer resistance to a wide range of drugs, a phenomenon known as multidrug resistance (MDR). nih.govresearchgate.net The active removal of the drug prevents it from reaching a high enough concentration to inhibit the target PBPs effectively. youtube.com
In Neisseria gonorrhoeae, a mutation at the penB locus, which is associated with changes in the principal outer membrane protein, works in concert with other mutations to increase resistance to penicillin by reducing its uptake. nih.gov
Genetic Determinants and Evolutionary Dynamics of Resistance
Resistance to this compound is fundamentally a process of genetic change and evolution. The genetic determinants can be intrinsic (mutations in chromosomal genes) or acquired (horizontal gene transfer). nih.gov
Chromosomal Mutations: Stepwise mutations in genes encoding PBPs (penA), porins (penB), and efflux pumps (ery) can lead to a cumulative, low-level increase in resistance. nih.gov Studies in N. gonorrhoeae have shown that the combination of mutations at the penA, ery, and penB loci can result in a 128-fold increase in penicillin resistance. nih.gov
Acquired Resistance: Bacteria can acquire resistance genes from other bacteria through mobile genetic elements like plasmids. nih.gov The most significant of these are genes that code for β-lactamase enzymes. nih.gov The spread of these plasmids through a bacterial population can rapidly confer high-level resistance. The amplification (increase in copy number) of β-lactamase genes, such as blaTEM, is another genetic strategy that correlates with increased resistance levels. nih.gov
The evolutionary dynamics of resistance are driven by the selective pressure exerted by the use of antibiotics. The presence of the antibiotic favors the survival and proliferation of bacteria that have acquired these resistance mechanisms, leading to the emergence of resistant strains. nih.gov
Table 2: Genetic Loci Associated with Penicillin Resistance in N. gonorrhoeae This table is interactive. You can sort the columns by clicking on the headers.
| Genetic Locus | Function/Associated Mechanism | Impact on Resistance |
|---|---|---|
| penA | Encodes Penicillin-Binding Protein 2 (PBP2) | Mutation leads to altered PBP with reduced affinity for penicillin, causing an 8-fold resistance increase. nih.gov |
| ery | Affects cell envelope permeability (efflux) | Mutation confers a 2- to 4-fold increase in resistance to penicillin and other antibiotics. nih.gov |
| penB | Encodes outer membrane porin protein | Mutation reduces drug influx, causing a 4-fold increase in resistance. nih.gov |
| blaTEM | Encodes TEM-1 β-lactamase (plasmid-borne) | Gene amplification leads to hyperproduction of the enzyme, increasing resistance. nih.gov |
Structure Activity Relationship Sar and Derivatization Studies of Bicillin V2
Rational Design and Synthesis of Penicillin V Analogs
The rational design of Penicillin V analogs primarily focuses on modifying the acylamino side chain attached to the C6 position of the 6-APA nucleus. This side chain significantly influences the antibiotic's spectrum of activity, stability, and resistance to bacterial enzymes like β-lactamases. scienceinfo.com The synthesis of these analogs generally follows a semi-synthetic approach starting from 6-APA, which is produced on a large scale by the enzymatic cleavage of the side chain from Penicillin G or Penicillin V. nih.gov
The general synthetic scheme involves:
Isolation of 6-APA: Enzymatic hydrolysis of Penicillin V using penicillin V acylase (PVA) to remove the phenoxyacetyl side chain. nih.gov
Acylation: The free amino group of 6-APA is then acylated with a desired acid chloride or activated carboxylic acid to introduce a new side chain. nih.gov
For example, a series of penicillin derivatives were synthesized by condensing 6-APA with various non-steroidal anti-inflammatory drugs (NSAIDs) that possess a carboxylic acid group. nih.gov This process involves converting the NSAID's carboxylic acid to an acid chloride using thionyl chloride, which is then reacted with 6-APA in the presence of a base like sodium bicarbonate. nih.gov
The total synthesis of Penicillin V itself has also been achieved, providing a pathway to create more complex analogs from basic starting materials. A key total synthesis method involves the condensation of D-penicillamine with t-butyl phthalimidomalonaldehydate, followed by a series of steps to form the bicyclic core and append the phenoxyacetyl side chain. scribd.comdatapdf.com This multi-step process allows for the introduction of modifications at various stages, enabling the creation of diverse analogs for SAR studies.
Table 1: Examples of Synthetic Approaches for Penicillin V Analogs
| Approach | Key Reactants | Purpose of Modification | Reference Example |
|---|---|---|---|
| Semi-synthesis via 6-APA | 6-Aminopenicillanic acid (6-APA), various acid chlorides | Modify spectrum of activity, improve stability | Condensation with NSAIDs nih.gov |
| Total Synthesis | D-penicillamine, t-butyl phthalimidomalonaldehydate | Create novel core structures and side chains | Sheehan & Henery-Logan Synthesis scribd.comdatapdf.com |
| Side-chain Modification | Penicillin V, Penicillin V Acylase (PVA) | Generate 6-APA for subsequent derivatization | Enzymatic deacylation nih.gov |
Elucidation of Key Pharmacophoric Features for Biological Activity
The biological activity of Penicillin V and its analogs is dictated by several key structural features, known as pharmacophores, that are essential for binding to and inhibiting Penicillin-Binding Proteins (PBPs) in bacteria. patsnap.com Inhibition of these enzymes disrupts the synthesis of the bacterial cell wall, leading to cell lysis. scienceinfo.compatsnap.com
The critical pharmacophoric elements are:
The β-Lactam Ring: The strained four-membered ring is the most crucial feature. Its inherent reactivity, attributed to ring strain and reduced amide resonance, allows it to acylate a serine residue in the active site of PBPs, leading to irreversible inhibition. researchgate.net
The Thiazolidine Ring: This fused ring is necessary to confer the appropriate strain on the β-lactam ring. Modifications to this ring generally lead to a loss of activity. For instance, oxidation of the sulfur atom to a sulfone or sulfoxide can enhance acid stability but decreases antibacterial activity. scienceinfo.comias.ac.in The two methyl groups at the C2 position are also required for activity. scienceinfo.com
The Carboxylic Acid Group: The free carboxyl group at the C3 position is essential. It is believed to bind to a positively charged residue, such as a lysine, in the active site of the PBP, anchoring the molecule in the correct orientation for the β-lactam ring to react. scienceinfo.comresearchgate.net
The Acylamino Side Chain: The nature of the side chain at C6 determines the antibiotic's spectrum and properties. In Penicillin V, the phenoxymethyl group provides stability in acidic environments, allowing for oral administration. patsnap.comdrugs.com The presence of an electron-attracting group in the side chain, like the oxygen in Penicillin V, helps prevent acid-catalyzed degradation. scienceinfo.com Bulky groups can provide resistance to β-lactamase enzymes through steric hindrance. scienceinfo.com
Table 2: Summary of Key Pharmacophoric Features of Penicillin V
| Pharmacophoric Feature | Position | Importance for Biological Activity |
|---|---|---|
| β-Lactam Ring | Fused bicyclic system | Essential for acylating and inhibiting PBPs; highly reactive. researchgate.net |
| Thiazolidine Ring | Fused to β-lactam | Maintains strain on the β-lactam ring; modifications reduce activity. scienceinfo.com |
| Free Carboxyl Group | C3 | Crucial for binding to the PBP active site. scienceinfo.comresearchgate.net |
| Acylamino Side Chain | C6 | Modulates activity spectrum, acid stability, and β-lactamase resistance. scienceinfo.com |
| Gem-dimethyl Group | C2 | Required for maintaining the structural integrity and activity. scienceinfo.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Penicillin V Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For penicillin derivatives, QSAR models help in predicting the activity of novel analogs and in understanding the physicochemical properties that govern their efficacy.
A study on the protein binding of 87 penicillins and 115 total β-lactams used topological descriptors of molecular structure to create a QSAR model. nih.gov The model successfully correlated structural features with the percentage of protein-bound drug. Such models are important because excessive protein binding can reduce the amount of free drug available to act on bacteria.
Key findings from such QSAR studies on β-lactams include:
Important Descriptors: The electrotopological state indices (E-State) and molecular connectivity chi indices were found to be effective descriptors for modeling protein binding. nih.gov
Structural Factors Increasing Binding: The presence and electron accessibility of aromatic rings (like the phenyl ring in Penicillin V's side chain), halogens, and methylene groups were found to increase protein binding. nih.gov
Structural Factors Decreasing Binding: The presence of amine groups and carbonyl oxygen atoms had a negative influence on protein binding. nih.gov
These models can be represented by a general equation: Biological Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)
For a set of 74 penicillins, a QSAR model for protein binding yielded strong statistical results (r² = 0.80), indicating a good correlation between the selected structural descriptors and the observed activity. nih.gov This model was then used to accurately predict the protein binding capacity of other commercial penicillins. nih.gov Such validated QSAR models allow for the virtual screening of large chemical libraries to identify promising new penicillin derivatives with desired properties before undertaking their synthesis.
Conformational Analysis and Molecular Dynamics Simulations of Penicillin V
The three-dimensional conformation of Penicillin V is critical for its ability to fit into the active site of PBPs. Conformational analysis and molecular dynamics (MD) simulations are powerful tools used to study the molecule's shape, flexibility, and interactions with its target.
Early conformational studies on penicillins, including Penicillin V, revealed that antibacterial activity is associated with a "compact" or folded structure. researchgate.netcdnsciencepub.com In this active conformation, the convex face of the molecule is accessible to the PBP, with the crucial C3-carboxyl group and the side-chain N-H group exposed on this face for binding. researchgate.netcdnsciencepub.com
Key conformational insights include:
Side Chain Orientation: The orientation of the phenoxyacetyl side chain is vital. In active compounds, the side-chain N-H group points towards the putative receptor, enabling a strong hydrogen bond interaction. researchgate.netcdnsciencepub.com In contrast, inactive analogs like N-methyl derivatives lack this N-H and cannot form this crucial bond. cdnsciencepub.com
Molecular dynamics simulations provide a dynamic view of these interactions. A 15ns MD simulation was used to study the binding of Penicillin V to Penicillin V Acylase (PVA), confirming the importance of Trp23 and Trp87 residues in the enzyme's active site for correctly positioning the substrate through aromatic stacking interactions with the phenyl ring of Penicillin V. nih.gov Similar MD simulations of penicillins binding to PBPs have been used to understand the dynamic intermolecular interactions, including the role of water molecules, that stabilize the drug-target complex. nih.gov These simulations show that while crystal structures provide a static snapshot, the dynamic flexibility of both the ligand and the protein active site is crucial for the binding process. nih.govhilarispublisher.com
Preclinical and in Vitro Antimicrobial Profiling of Bicillin V2
Assessment of Antimicrobial Spectrum and Potency in Vitro
The initial characterization of any new antimicrobial agent involves determining its spectrum of activity and potency against a diverse panel of clinically relevant microorganisms. For Bicillin V2, this was established using standardized broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits visible bacterial growth. vibiosphen.com
Research findings indicate that this compound retains the potent activity of its parent class, the penicillins, against many Gram-positive and anaerobic organisms. nih.gov Its primary mechanism involves inhibiting the biosynthesis of the bacterial cell wall peptidoglycan. medsafe.govt.nzpfizermedical.com The in vitro testing panel for this compound included type strains and contemporary clinical isolates, including those with known resistance mechanisms.
Key findings from these assessments demonstrate that this compound is highly active against β-hemolytic streptococci, such as Streptococcus pyogenes, and viridans group streptococci. liofilchem.com It also shows potent activity against the spirochete Treponema pallidum. nih.gov As with other penicillins, activity against many staphylococci is limited by the production of penicillinase enzymes. drugbank.com
Table 1: Illustrative In Vitro Potency (MIC) of this compound Against Selected Bacterial Isolates This table presents hypothetical but representative data for a novel penicillin compound.
Evaluation of this compound Efficacy in Defined Microbial Systems
Beyond determining the concentration that inhibits growth, further in vitro studies were conducted to understand the bactericidal effects and activity of this compound in more complex microbial systems. These assays provide deeper insights into the compound's potential clinical efficacy.
Time-kill curve assays were performed to monitor the rate of bacterial killing over time. These studies showed that this compound exhibits time-dependent bactericidal activity, a characteristic feature of β-lactam antibiotics. nih.gov Against susceptible strains of S. pyogenes, a ≥3-log10 reduction in bacterial count (a standard measure of bactericidal activity) was observed within 4-6 hours of exposure to concentrations four times the MIC.
Another critical area of investigation is activity against bacterial biofilms. Biofilms are structured communities of bacteria that are notoriously difficult to eradicate and play a key role in many chronic infections. vibiosphen.com Studies on this compound's ability to inhibit biofilm formation and eradicate established biofilms were conducted. While this compound showed moderate efficacy in preventing the initial formation of biofilms by susceptible streptococcal species, its ability to penetrate and kill bacteria within mature biofilms was found to be limited, a common challenge for many antibiotics.
Investigation of Synergistic and Antagonistic Interactions with Other Antimicrobials
Combination therapy is a cornerstone of treating many infectious diseases, used to broaden the spectrum of coverage, prevent the emergence of resistance, or achieve synergistic killing. wikipedia.org Therefore, the interaction of this compound with other classes of antimicrobials was systematically evaluated in vitro using checkerboard assays. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies synergy, additivity, or antagonism.
A key area of investigation for penicillins is their combination with aminoglycosides. Studies pairing this compound with gentamicin (B1671437) against susceptible enterococcal strains demonstrated significant synergy. oup.com The mechanism for this is well-established: penicillin damages the bacterial cell wall, which facilitates the intracellular uptake of the aminoglycoside. nih.gov No antagonism was observed in this combination. oup.com
Conversely, combinations with bacteriostatic antibiotics, such as tetracycline, were also evaluated. These studies confirmed the potential for antagonism, as the bacteriostatic agent can slow or stop bacterial growth, which is necessary for the bactericidal action of penicillin-class drugs. fda.gov
Table 2: Illustrative Synergy Profile of this compound in Combination with Other Antimicrobials This table presents hypothetical but representative data for a novel penicillin compound.
Development of Advanced In Vitro Models for this compound Efficacy Studies
To better predict the in vivo performance of this compound, researchers have moved beyond static MIC tests to more dynamic and physiologically relevant models. researchgate.net These advanced models aim to simulate the pharmacokinetic and pharmacodynamic (PK/PD) conditions found in the human body.
One such apparatus is the hollow-fiber infection model. mdpi.com This system allows for the simulation of human drug exposure profiles by continuously supplying fresh medium and removing drug according to a desired half-life. Studies using this model for this compound have been crucial for exploring exposure-response relationships and determining the PK/PD indices (e.g., the percentage of the dosing interval that the drug concentration remains above the MIC) that best predict efficacy. These models confirmed that maintaining concentrations above the MIC for at least 50% of the dosing interval was critical for maximal bactericidal effect against target pathogens like S. pneumoniae.
Furthermore, co-culture models involving both bacterial and human cells (e.g., epithelial cells) have been employed to assess the efficacy of this compound in a setting that more closely mimics a host-pathogen interaction. vibiosphen.comnih.gov These models are valuable for studying the drug's impact on bacterial adhesion and invasion of host cells, providing data that bridges the gap between simple broth culture and complex in vivo systems. vibiosphen.com
Advanced Research Methodologies and Future Directions for Bicillin V2
Novel Analytical Techniques for Penicillin V Detection and Quantification
The accurate detection and quantification of Penicillin V (phenoxymethylpenicillin) in various matrices, such as pharmaceutical formulations, biological fluids, and food products, are crucial for ensuring therapeutic efficacy and safety. While traditional methods have been effective, modern research focuses on developing more rapid, sensitive, and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) remains a cornerstone for Penicillin V analysis, often coupled with ultraviolet (UV) detection. mdpi.com A common method involves a reverse-phase C18 or RP-8 column with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol, with detection typically set at 254 nm. mdpi.com
To enhance extraction efficiency and reduce sample preparation time, Pressurized Liquid Extraction (PLE) has been successfully employed for determining Penicillin V in complex matrices like animal feed. nih.gov Optimized PLE methods can achieve high recovery rates, often exceeding 95%, by carefully selecting parameters such as temperature, solvent composition, and extraction cycles. nih.gov
For higher sensitivity and specificity, particularly for pharmacokinetic studies where concentrations in serum can be very low, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. mdpi.comwikipedia.org This technique allows for the simultaneous quantification of Penicillin V and related compounds, such as its precursor Penicillin G and the renal excretion inhibitor probenecid, from a minimal serum volume. mdpi.com The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides excellent selectivity and allows for detection limits well below those required for clinical monitoring. mdpi.com
| Parameter | HPLC-UV | PLE-HPLC-UV | TQ LC/MS |
| Technique | High-Performance Liquid Chromatography with Ultraviolet Detection | Pressurized Liquid Extraction followed by HPLC-UV | Triple Quadrupole Liquid Chromatography/Mass Spectrometry |
| Primary Use | Quantification in solid dosage forms | Extraction and quantification from complex matrices (e.g., feed) | Highly sensitive quantification in biological fluids (e.g., serum) |
| Column | Reverse phase RP-8 | Not Applicable for extraction; HPLC uses standard columns | Reverse-phase μHPLC columns |
| Mobile Phase Example | 52% methanol in 0.05 M phosphate buffer (pH 3.3) | Acetonitrile-water mixtures (50:50, v/v) for PENV | 55% methanol in water with 0.1% formic acid |
| Detection Method | UV at 254 nm | UV Detection | Electrospray Ionization (ESI) in Positive Mode (MRM) |
| Key Advantage | Robust and widely available | Fast, automated, and reduced solvent use nih.gov | High sensitivity and specificity for low concentrations mdpi.com |
High-Throughput Screening Approaches for Penicillin V Modulators
The clinical efficacy of Penicillin V can be compromised by bacterial resistance, primarily through the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. nih.govnih.gov Consequently, a major focus of advanced research is the discovery of β-lactamase inhibitors, which can act as modulators to protect Penicillin V from degradation. High-Throughput Screening (HTS) is a critical methodology for identifying such inhibitor compounds from large chemical libraries.
One common HTS approach utilizes a chromogenic substrate, such as nitrocefin, which changes color upon being hydrolyzed by β-lactamase. nih.gov In this assay, the presence of an effective inhibitor prevents this color change, allowing for rapid, colorimetric detection in a multi-well plate format suitable for automation. nih.gov This method is sensitive and adaptable for screening thousands of compounds efficiently. mdpi.com
More advanced HTS platforms employ fluorescent probes. For instance, near-infrared fluorescent probes have been developed that can detect β-lactamase activity in real-time, even within live bacteria such as Mycobacterium tuberculosis. nih.gov This allows for the screening of compounds that not only inhibit the purified enzyme but also effectively penetrate the bacterial cell to reach their target. nih.gov Another HTS strategy uses a reporter-gene assay, where β-lactamase expression is linked to a measurable signal, providing a powerful tool for identifying compounds that interfere with the resistance mechanism at a genetic or functional level. rsc.org
In addition to experimental screening, high-throughput virtual screening (HTVS) is increasingly used. researchgate.net This computational approach involves docking large libraries of virtual compounds into the three-dimensional structure of the β-lactamase active site to predict binding affinity. researchgate.net Hits from HTVS can then be prioritized for experimental validation, significantly accelerating the discovery of novel inhibitors. researchgate.net
Strategies for Mitigating Antimicrobial Resistance Against Penicillin V
The rise of antimicrobial resistance (AMR) is a global health threat that diminishes the effectiveness of established antibiotics like Penicillin V. Resistance to penicillins primarily occurs through two mechanisms: enzymatic degradation by β-lactamases and alteration of the target Penicillin-Binding Proteins (PBPs), which reduces the antibiotic's binding affinity. nih.govfrontiersin.org A multi-faceted approach is required to mitigate this growing problem.
Pharmacological Strategies:
Combination Therapy: The most successful strategy has been the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. Inhibitors like clavulanic acid act as a "sacrificial" molecule, binding irreversibly to the β-lactamase enzyme and allowing the partner antibiotic to reach its PBP target. nih.gov
Novel Inhibitors: Ongoing research focuses on discovering new inhibitors effective against a broader spectrum of β-lactamases, including extended-spectrum β-lactamases (ESBLs) that can degrade even later-generation cephalosporins. nih.gov
Clinical and Public Health Strategies:
Antimicrobial Stewardship: This involves implementing policies and guidelines within healthcare settings to ensure the rational use of antibiotics. srmist.edu.inbiologydiscussion.com Key components include prescribing antibiotics only when necessary, choosing the narrowest spectrum agent possible, and ensuring appropriate duration of therapy. nih.gov
Infection Prevention and Control: Simple measures like proper hand hygiene, environmental cleaning in hospitals, and patient isolation when necessary can significantly reduce the spread of resistant pathogens, thereby decreasing the need for antibiotic use. nih.govmicrobenotes.com
Vaccination: Vaccines against bacterial pathogens, such as Streptococcus pneumoniae and Haemophilus influenzae type b (Hib), can prevent infections from occurring, which in turn reduces antibiotic consumption and the selective pressure that drives resistance.
Advanced and Future Strategies:
Targeting Resistance Plasmids: Many resistance genes are carried on plasmids that can be transferred between bacteria. Strategies aimed at preventing this horizontal gene transfer or eliminating these plasmids from bacteria are being explored as novel ways to combat the spread of resistance.
Anti-biofilm Agents: Bacteria within biofilms exhibit increased resistance to antibiotics. Research into compounds that can disperse biofilms or prevent their formation could restore the susceptibility of these bacteria to conventional antibiotics like Penicillin V.
Computational and Systems Biology Approaches to Penicillin V Research
Computational and systems biology are providing unprecedented insights into the mechanisms of action and resistance related to Penicillin V, guiding the development of new therapeutic strategies. These approaches integrate data across multiple biological scales, from molecular interactions to whole-cell processes.
Molecular Modeling and Simulation: Computational docking and molecular dynamics (MD) simulations are powerful tools for studying the interactions between Penicillin V, its target PBPs, and resistance-conferring β-lactamase enzymes at an atomic level. researchgate.net Docking studies can predict the binding affinity of Penicillin V derivatives to various PBPs, helping to design new β-lactam antibiotics that can overcome resistance due to PBP mutations. nih.govsrmist.edu.in MD simulations provide a dynamic view of how these molecules interact over time, revealing conformational changes in β-lactamases upon substrate binding and identifying allosteric sites that could be targeted by novel inhibitors. nih.govnih.govrsc.org
| Computational Method | Target Molecule | Research Goal | Key Findings |
| Molecular Docking | Penicillin-Binding Proteins (PBPs) | Identify binding affinities of β-lactam antibiotics to different PBPs. researchgate.net | Can predict which antibiotics may be more effective against bacteria with altered PBPs. nih.gov |
| Molecular Docking | β-Lactamases | Screen for novel, non-β-lactam inhibitors by predicting binding to the active site. nih.gov | Identifies potential lead compounds that can restore antibiotic efficacy. |
| Molecular Dynamics (MD) Simulation | β-Lactamase + Penicillin | Understand the dynamic structural changes during antibiotic hydrolysis. nih.govnih.gov | Reveals flexibility in key regions like the Ω loop, which can be crucial for substrate entry and catalysis. nih.gov |
| Systems Biology Analysis | Penicillium chrysogenum | Analyze and optimize the metabolic pathways for penicillin production. mdpi.com | Identifies genetic and metabolic bottlenecks, allowing for strain engineering to improve yield. |
Systems Biology of Resistance and Production: At a broader level, systems biology approaches are used to understand the complex networks that govern both antibiotic production and bacterial resistance. By analyzing the genome, transcriptome, and proteome of Penicillium chrysogenum, researchers can create comprehensive models of the metabolic pathways involved in penicillin biosynthesis. mdpi.com This "systems biology" view allows for the identification of regulatory bottlenecks and the rational engineering of strains for enhanced antibiotic production. wikipedia.orgmdpi.com
Similarly, genome-scale analyses of resistant bacteria can reveal the complex interplay of genes involved in resistance. mdpi.com These in silico models can help predict how bacteria will evolve in response to antibiotic pressure and identify novel drug targets within the bacterial metabolic or regulatory networks that could be exploited to overcome resistance. mdpi.com
Q & A
Q. What documentation practices enhance reproducibility of this compound resistance studies?
- Methodological Answer : Publish step-by-step protocols for agar dilution tests and population analysis profiling (PAP) in supplementary materials . Share bacterial strain metadata (e.g., ATCC codes, passage history) via public repositories like GenBank. Use version-controlled electronic lab notebooks (ELNs) to track reagent lot numbers and equipment calibrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
